Bienvenue dans la boutique en ligne BenchChem!

MURINE CMV PP 89 (168-176)

CD8+ T-cell memory inflation MCMV immunodominance hierarchy viral epitope ranking

Murine CMV pp 89 (168-176), also designated IE1 peptide (CAS 127902-44-7), is a synthetic nonapeptide with the amino acid sequence H-Tyr-Pro-His-Phe-Met-Pro-Thr-Asn-Leu-OH (YPHFMPTNL). It reproduces the immunodominant H-2Ld-restricted CD8+ T-cell epitope spanning residues 168–176 of the immediate-early 1 (IE1/pp89) phosphoprotein encoded by murine cytomegalovirus (MCMV) open reading frame m123.

Molecular Formula C53H74N12O13S
Molecular Weight 1119.306
CAS No. 127902-44-7
Cat. No. B596656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMURINE CMV PP 89 (168-176)
CAS127902-44-7
Molecular FormulaC53H74N12O13S
Molecular Weight1119.306
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C53H74N12O13S/c1-29(2)22-40(53(77)78)62-47(71)39(26-43(55)68)61-50(74)44(30(3)66)63-49(73)42-13-9-20-65(42)52(76)36(18-21-79-4)58-45(69)37(24-31-10-6-5-7-11-31)59-46(70)38(25-33-27-56-28-57-33)60-48(72)41-12-8-19-64(41)51(75)35(54)23-32-14-16-34(67)17-15-32/h5-7,10-11,14-17,27-30,35-42,44,66-67H,8-9,12-13,18-26,54H2,1-4H3,(H2,55,68)(H,56,57)(H,58,69)(H,59,70)(H,60,72)(H,61,74)(H,62,71)(H,63,73)(H,77,78)/t30-,35+,36+,37+,38+,39+,40+,41+,42+,44+/m1/s1
InChIKeyXDUOMLLROMEGDY-CUQWJTNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Murine CMV pp 89 (168-176) (CAS 127902-44-7): Immunodominant IE1 Nonapeptide Epitope for Cytomegalovirus T-Cell Research and Vaccine Development


Murine CMV pp 89 (168-176), also designated IE1 peptide (CAS 127902-44-7), is a synthetic nonapeptide with the amino acid sequence H-Tyr-Pro-His-Phe-Met-Pro-Thr-Asn-Leu-OH (YPHFMPTNL) [1]. It reproduces the immunodominant H-2Ld-restricted CD8+ T-cell epitope spanning residues 168–176 of the immediate-early 1 (IE1/pp89) phosphoprotein encoded by murine cytomegalovirus (MCMV) open reading frame m123 [2]. As the first antigenic peptide ever identified for a herpesvirus, it serves as the prototype epitope for studying CD8+ T-cell memory inflation, antigen processing, and MHC class I-restricted antiviral immunity [3]. Commercial suppliers provide the peptide at purities typically ≥95% by HPLC, with certificates of analysis including HPLC chromatograms and mass spectrometry confirmation [4][5].

Why the Exact YPHFMPTNL Sequence of Murine CMV pp 89 (168-176) Cannot Be Substituted by Generic Analogs or Partial Fragments


The YPHFMPTNL nonapeptide possesses a precisely defined sequence whose functional integrity depends on both the C-terminal MHC anchor residue (Leu176) and key T-cell receptor contact residues [1]. Natural sequence variation among wild MCMV isolates yields variants (e.g., YPHFMPPNL, YLDFMPPNL) that are either weakly recognized or entirely non-immunogenic, with some failing to prime protective CTL responses [2]. Single alanine substitution at the C-terminal anchor position (L176A, yielding YPHFMPTNA) causes near-complete loss of MHC-I H-2Ld binding, endogenous peptide presentation, and in vivo immunogenicity [3]. The 5-mer fragment pp 89 (170-174) lacks the terminal residues essential for MHC binding and T-cell recognition and is therefore functionally inert for CD8+ T-cell studies. These findings demonstrate that the exact full-length sequence is a non-negotiable requirement for biological activity, and procurement of authentic Murine CMV pp 89 (168-176) is mandatory for reproducible immunological assays and vaccine studies.

Quantitative Head-to-Head Evidence Differentiating Murine CMV pp 89 (168-176) from Closest Analogs, Variants, and In-Class MCMV Peptides


Immunodominance in the Memory CD8+ T-Cell Repertoire: IE1 Peptide vs. Subdominant MCMV Epitopes (m04, M18, M45, M83, M84, M105)

The IE1 peptide YPHFMPTNL, together with the m164 peptide AGPPRYSRI, accounts for approximately 80% of all memory CD8+ T cells in the spleen and persistent pulmonary infiltrates following MCMV infection [1]. In contrast, subdominant epitopes from m04, m18, M45, M83, and M84 collectively comprise the remaining ~20% of the memory repertoire [1]. During latent infection, IE1-specific CD8+ T cells undergo memory inflation, reaching frequencies of ~5–8% of total CD8+ T cells in the lung, ~1% in the spleen, and ~6% in the liver by day 180 post-infection, whereas the non-inflationary M18 epitope-specific population declines after the acute-phase peak at day 9 [2]. This quantitative immunodominance hierarchy is reproducible across independent studies.

CD8+ T-cell memory inflation MCMV immunodominance hierarchy viral epitope ranking

Sequence Criticality: Protective Capacity of Wild-Type YPHFMPTNL vs. Naturally Occurring Variant Peptides (YPHFMPPNL, YPHFMPPSL, YPHFIPPSL, YLDFMPPNL)

In a systematic analysis of natural sequence variation among 27 wild MCMV isolates, four variant groups of the CTL epitope were identified [1]. Polyclonal CTL raised against the Smith strain pp89 (YPHFMPTNL) only weakly recognized target cells infected with MCMV from most variant groups, and no lysis was detected against the group 4 variant N1 (YLDFMPPNL) [1]. Critically, immunization of mice with the wild-type nonapeptide YPHFMPTNL conferred significant protection against challenge with the laboratory strain K181, whereas no evidence of protection was observed against the group 2 (G4, YPHFMPPSL) and group 4 (N1, YLDFMPPNL) variants [1]. Cross-reactive CTL priming was demonstrated for group 2 and 3 isolates but failed entirely for the group 4 isolate N1, which could not prime CTL responses even against its homologous variant peptide [1].

CTL epitope variation immune escape peptide vaccine protection

MHC Anchor Residue Dependence: YPHFMPTNL vs. the L176A Point Mutant (YPHFMPTNA) in MHC-I Binding, Antigen Presentation, and In Vivo Immunogenicity

Replacement of the C-terminal leucine anchor residue with alanine (L176A) produces the mutant peptide YPHFMPTNA, which exhibits a severe loss-of-function phenotype across multiple orthogonal assays [1]. In an IFN-γ ELISPOT assay using a polyclonal IE1-specific CTL line with Ld-expressing P815 stimulator cells, the L176A mutant required a 100-fold higher peptide concentration (10^-6 M) compared to wild-type YPHFMPTNL (10^-8 M) to achieve detectable CTL recognition, and even then was recognized only by high-avidity CTL clones [1]. When MCMV carrying the L176A mutation (mCMV-IE1-L176A) was used to infect stimulator cells, endogenous presentation of the IE1 epitope was completely abolished—no CTL recognition above background was observed [1]. In vivo, BALB/c mice infected with the L176A mutant virus showed selective loss of IE1 epitope-specific CD8+ T-cell priming, with frequencies indistinguishable from uninfected controls, while the wobble revertant virus fully restored the IE1-specific response [1].

MHC class I binding epitope functional deletion anchor residue mutagenesis

Protective Efficacy in Head-to-Head DNA Vaccine Comparison: IE-1 (pp89) vs. M84, m04, M105, and M55 Antigens Against Lethal MCMV Challenge

In a comprehensive head-to-head comparison of five MCMV DNA vaccine antigens in BALB/c mice, the IE-1 (pp89) DNA vaccine achieved a 68.8% survival rate at a single 100 μg dose and 100% survival with ≥2 doses against a lethal (3 × LD50) SG-MCMV challenge [1]. At 4 doses, the IE-1 group reduced spleen virus titer to 10^2.4 PFU/ml, compared to 10^5.1 PFU/ml in unimmunized controls—a reduction of approximately 2.7 log10 [1]. In direct comparison, M105 DNA conferred only 31.3% single-dose survival and failed to reach 100% even with multiple doses, while the antibody-targeting M55 (gB) DNA provided only 56.3% survival with ≥2 doses [1]. The protective efficacy of IE-1 was comparable to that of M84 (75% single-dose, 100% with >1 dose) and m04 (81.3% single-dose, 100% with >2 doses), with IE-1 showing the numerically lowest residual spleen virus titer (10^2.4 PFU/ml) at 4 doses among all single-antigen vaccines tested [1].

DNA vaccine survival protection virus titer reduction

Nasal Peptide Vaccination: Quantitative CD8+ T-Cell Response and Viral Burden Reduction Elicited by YPHFMPTNL

Intranasal vaccination of naive BALB/c mice with the YPHFMPTNL peptide formulated with cholera toxin adjuvant generated a median of 80 IFN-γ-secreting peptide-specific splenocytes per million (range 60–490/million), compared to a median of 2/million (range −4.5 to 8/million) in unvaccinated controls (P = 0.008) [1]. Following challenge with virulent MCMV, vaccinated mice exhibited a 1.1 log10 reduction in salivary gland viral titer compared to unvaccinated controls (5.36 ± 0.24 vs. 6.42 ± 0.12 log10 PFU; P < 0.001) [1]. In mice with pre-existing chronic MCMV infection, baseline peptide-specific responses averaged 183 ± 24 IFN-γ-secreting splenocytes per million, and nasal peptide vaccination boosted responses in two of four mice to >900/million [1]. This demonstrates that the synthetic YPHFMPTNL peptide is immunogenic via the mucosal route and functionally reduces viral burden in target organs.

mucosal peptide vaccination IFN-γ ELISPOT viral titer reduction

First-in-Class Status: IE1 Peptide as the Prototype Herpesvirus CTL Epitope and Benchmark for Memory Inflation Studies

The IE1 peptide 168-YPHFMPTNL-176, presented by MHC-I molecule H-2Ld, was the first antigenic peptide identified for any herpesvirus, reported by Reddehase and Koszinowski in 1984 [1]. It subsequently became the prototype epitope for the phenomenon of CD8+ T-cell memory inflation, wherein IE1-specific CD62Llo effector-memory CD8+ T cells continuously expand during viral latency rather than undergoing contraction—a hallmark that has made this peptide the preferred benchmark for CMV-based vaccine vector design [2][3]. Unlike other MCMV epitopes (e.g., M18, M84) that follow conventional contraction kinetics, the IE1 epitope drives sustained, lifelong accumulation of antigen-specific CD8+ T cells, a property now exploited for inserting heterologous pathogen epitopes into CMV vectors to generate enduring, self-enhancing immunological memory [3]. The IE1 peptide thus holds unique historical and functional status that no in-class comparator replicates.

prototype epitope memory inflation benchmark CMV vaccine vector

Optimal Research and Industrial Application Scenarios for Murine CMV pp 89 (168-176) Based on Validated Quantitative Evidence


T-Cell Immunomonitoring and Tetramer-Based Enumeration of Antiviral CD8+ T Cells in MCMV Mouse Models

The IE1 peptide YPHFMPTNL is the definitive reagent for constructing H-2Ld/IE1 peptide MHC tetramers used to enumerate IE1-specific CD8+ T cells by flow cytometry. Given that IE1-specific cells constitute ~5–8% of pulmonary CD8+ T cells and ~1% of splenic CD8+ T cells during latent MCMV infection, this tetramer reagent provides a high signal-to-noise ratio for tracking memory inflation kinetics. The peptide must be of ≥95% HPLC purity to ensure correct MHC-I folding and minimal background staining from contaminant peptides [1]. Scrambled control peptides of identical amino acid composition are essential for confirming staining specificity and should be procured alongside the target peptide [2].

Ex Vivo IFN-γ ELISPOT and Intracellular Cytokine Staining (ICS) for CMV Vaccine Immunogenicity Assessment

For quantifying vaccine-induced CD8+ T-cell responses, the YPHFMPTNL peptide is the gold-standard stimulant in IFN-γ ELISPOT and ICS assays. Nasal peptide vaccination with YPHFMPTNL plus mucosal adjuvant elicits ~80 peptide-specific IFN-γ-secreting splenocytes per million in naive mice (vs. ~2/million in controls) and achieves a 1.1 log10 reduction in viral burden post-challenge [3]. DNA vaccination with IE-1-encoding plasmids generates ~4–5% IE1-specific CD8+ T cells in spleen at peak response, providing a validated quantitative benchmark for comparing novel vaccine formulations [4]. The peptide should be used at 10^-8 to 10^-6 M for ex vivo stimulation, with the optimal concentration determined empirically for each responder cell population [5].

MHC-I Peptide Binding and Antigen Presentation Studies Using the Ld-Restricted IE1 Epitope as a Model System

The YPHFMPTNL/Ld complex serves as a well-characterized model for studying peptide-MHC-I binding thermodynamics, antigen processing pathways, and immunoproteasome-dependent epitope generation. The peptide's strict dependence on the C-terminal leucine anchor residue—where the L176A mutant shows ≥100-fold reduction in functional MHC binding—makes it an ideal system for structure-activity relationship studies of MHC-I peptide binding pockets [5]. Surface plasmon resonance studies using immobilized YPHFMPTNL peptide and soluble H-2Lds have mapped individual residue contributions to binding affinity, and seven of eight Ld/Lq MHC mutants retain binding capacity for this peptide, providing a mutational analysis framework unavailable for most other epitopes [6].

CMV Vaccine Vector Development: Reference Antigen for Inserting Heterologous Epitopes into Inflationary Contexts

Because the IE1 peptide drives prototypical memory inflation—continuously expanding CD8+ effector-memory T-cell populations during latency rather than allowing contraction—the IE1 genomic locus in recombinant MCMV vectors is a strategic site for inserting heterologous pathogen or tumor epitopes to generate enduring, self-boosting T-cell immunity. Studies with mCMV-based vaccine vectors expressing M. tuberculosis antigen 85A confirm that the pp89 epitope maintains its immunodominance and inflationary kinetics even when the vector carries foreign transgenes, with pp89-specific cells reaching ~61% effector phenotype in lungs vs. 28% for non-inflationary M18-specific cells [7]. For replacement-vector strategies, the exact YPHFMPTNL peptide is required as the reference standard for quantifying the residual IE1-specific response in epitope-deleted vectors [8].

Quote Request

Request a Quote for MURINE CMV PP 89 (168-176)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.